molecular formula C12H16N2O2 B13569877 1-(4-Aminoindolin-1-yl)-3-methoxypropan-1-one

1-(4-Aminoindolin-1-yl)-3-methoxypropan-1-one

Cat. No.: B13569877
M. Wt: 220.27 g/mol
InChI Key: NDFYJJPBRWBLBR-UHFFFAOYSA-N
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Description

1-(4-Aminoindolin-1-yl)-3-methoxypropan-1-one is a chemical compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminoindolin-1-yl)-3-methoxypropan-1-one typically involves the reaction of 4-aminoindoline with 3-methoxypropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the yield of the desired product. The purification process may involve the use of high-performance liquid chromatography (HPLC) or other advanced separation techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminoindolin-1-yl)-3-methoxypropan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Aminoindolin-1-yl)-3-methoxypropan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals and bioactive molecules.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(4-Aminoindolin-1-yl)-3-methoxypropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Aminoindolin-1-yl)ethanone
  • 1-(6-Amino-5-methoxyindolin-1-yl)ethanone
  • 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone

Uniqueness

1-(4-Aminoindolin-1-yl)-3-methoxypropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

1-(4-amino-2,3-dihydroindol-1-yl)-3-methoxypropan-1-one

InChI

InChI=1S/C12H16N2O2/c1-16-8-6-12(15)14-7-5-9-10(13)3-2-4-11(9)14/h2-4H,5-8,13H2,1H3

InChI Key

NDFYJJPBRWBLBR-UHFFFAOYSA-N

Canonical SMILES

COCCC(=O)N1CCC2=C(C=CC=C21)N

Origin of Product

United States

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